molecular formula C8H12O3 B8399614 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]

7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]

Cat. No.: B8399614
M. Wt: 156.18 g/mol
InChI Key: ITIXASMVRIYQAP-UHFFFAOYSA-N
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Description

7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an epoxy group and a spiro linkage, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity or disrupt biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the epoxy group.

    4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.

Uniqueness

7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is unique due to the presence of both an epoxy group and a spiro linkage, which imparts distinct reactivity and stability compared to other similar compounds. This combination of features makes it particularly valuable in various research and industrial applications .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,3'-7-oxabicyclo[4.1.0]heptane]

InChI

InChI=1S/C8H12O3/c1-2-8(9-3-4-10-8)5-7-6(1)11-7/h6-7H,1-5H2

InChI Key

ITIXASMVRIYQAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3C1O3)OCCO2

Origin of Product

United States

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